molecular formula C14H15ClN2O2S B2624216 N-benzyl-N'-(4-chlorobenzyl)sulfamide CAS No. 478261-03-9

N-benzyl-N'-(4-chlorobenzyl)sulfamide

Cat. No.: B2624216
CAS No.: 478261-03-9
M. Wt: 310.8
InChI Key: BZZKUNUDMVCXKI-UHFFFAOYSA-N
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Description

N-benzyl-N’-(4-chlorobenzyl)sulfamide is an organic compound with the molecular formula C14H15ClN2O2S. It is characterized by the presence of both benzyl and 4-chlorobenzyl groups attached to a sulfamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction typically requires an organic solvent such as dichloromethane and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of N-benzyl-N’-(4-chlorobenzyl)sulfamide may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of automated systems ensures consistent quality and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

N-benzyl-N’-(4-chlorobenzyl)sulfamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-benzyl-N’-(4-chlorobenzyl)sulfamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-benzyl-N’-(4-chlorobenzyl)sulfamide involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • N-benzyl-N’-(4-methylbenzyl)sulfamide
  • N-benzyl-N’-(4-fluorobenzyl)sulfamide
  • N-benzyl-N’-(4-bromobenzyl)sulfamide

Uniqueness

N-benzyl-N’-(4-chlorobenzyl)sulfamide is unique due to the presence of the 4-chlorobenzyl group, which imparts distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

N-[(4-chlorophenyl)methylsulfamoyl]-1-phenylmethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClN2O2S/c15-14-8-6-13(7-9-14)11-17-20(18,19)16-10-12-4-2-1-3-5-12/h1-9,16-17H,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZZKUNUDMVCXKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNS(=O)(=O)NCC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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